[5-(4-Hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl]acetic acid [5-(4-Hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 466652-58-4
VCID: VC0374942
InChI: InChI=1S/C13H11NO6S/c1-20-9-4-7(2-3-8(9)15)5-10-12(18)14(6-11(16)17)13(19)21-10/h2-5,15H,6H2,1H3,(H,16,17)/b10-5-
SMILES: COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)O
Molecular Formula: C13H11NO6S
Molecular Weight: 309.3g/mol

[5-(4-Hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl]acetic acid

CAS No.: 466652-58-4

Main Products

VCID: VC0374942

Molecular Formula: C13H11NO6S

Molecular Weight: 309.3g/mol

[5-(4-Hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl]acetic acid - 466652-58-4

CAS No. 466652-58-4
Product Name [5-(4-Hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl]acetic acid
Molecular Formula C13H11NO6S
Molecular Weight 309.3g/mol
IUPAC Name 2-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Standard InChI InChI=1S/C13H11NO6S/c1-20-9-4-7(2-3-8(9)15)5-10-12(18)14(6-11(16)17)13(19)21-10/h2-5,15H,6H2,1H3,(H,16,17)/b10-5-
Standard InChIKey JYPGFVKSBHLKEF-YHYXMXQVSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)O
SMILES COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)O
Canonical SMILES COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)O
PubChem Compound 1201056
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator